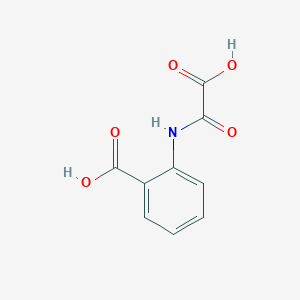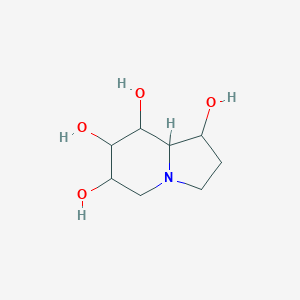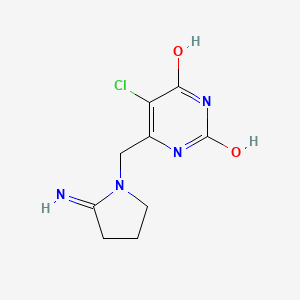
2-(Oxaloamino)benzoic acid
Descripción general
Descripción
2-(Oxaloamino)benzoic acid belongs to the class of organic compounds known as acylaminobenzoic acid and derivatives . These are derivatives of amino benzoic acid derivatives where the amine group is N-acylated .
Synthesis Analysis
The synthesis of 2-(Oxaloamino)benzoic acid and its derivatives often involves the reaction of amino alcohols with nitriles, carboxylic acid, and aldehydes . Current methods for synthesizing 2-oxazolines, which are common moieties in numerous natural products, pharmaceuticals, and functional copolymers, mainly rely on stoichiometric dehydration agents or catalytic dehydration promoted by specific catalysts .Molecular Structure Analysis
The molecular formula of 2-(Oxaloamino)benzoic acid is C9H7NO5 . Its average mass is 209.15562 and its monoisotopic mass is 209.03242 . The InChI string representation of its structure is InChI=1S/C9H7NO5/c11-7(9(14)15)10-6-4-2-1-3-5(6)8(12)13/h1-4H,(H,10,11)(H,12,13)(H,14,15) .Aplicaciones Científicas De Investigación
Anti-Adenoviral Activity
2-[2-(Benzoylamino)benzoylamino]benzoic acid derivatives demonstrate significant potential as inhibitors of adenovirus replication. Improved potency of these compounds has been achieved over three generations, with certain substituents enhancing their effectiveness. Notably, two potent inhibitors, 35g and 35j, were identified, displaying low cell toxicity and strong antiadenoviral properties (Öberg et al., 2012).
Hypoglycemic Potentials
Benzoic acid derivatives, including [(acylamino)ethyl]benzoic acids, have been explored for their hypoglycemic activities. These compounds exhibit potential for binding at insulin-releasing receptor sites of pancreatic beta cells. The presence of a carboxyl group or a related substituent on the aromatic ring is crucial for their hypoglycemic effectiveness (Brown & Foubister, 1984).
Antimicrobial and Antifungal Applications
Various benzoic acid derivatives, including 2-hydroxy-N(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamides, have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds show promising results in inhibiting bacterial and fungal growth, making them potential candidates for therapeutic applications (Patel & Patel, 2010).
Pharmaceutical Research and Drug Solubility
Benzoic acid is a model compound for drug substances in pharmaceutical research. Understanding the phase behavior of benzoic acid and its mixtures with water and organic solvents is crucial for process design in pharmaceuticals. This includes studies on solubility and stability, which are essential for drug formulation and delivery (Reschke et al., 2016).
Anti-Cancer Research
Novel derivatives of benzoic acid, such as quinuclidinone derivatives, have been synthesized and evaluated as potential anti-proliferative agents. These compounds have shown promising results in inhibiting cancer cell growth, indicating their potential in cancer therapy (Soni et al., 2015).
Mecanismo De Acción
2-(Oxaloamino)benzoic acid has been identified as a classical competitive inhibitor of several Protein-tyrosine phosphatases (PTPs) . PTPs are critically involved in the regulation of signal transduction processes and are considered attractive therapeutic targets in several disease states, such as diabetes, cancer, and inflammation .
Direcciones Futuras
While specific future directions for 2-(Oxaloamino)benzoic acid are not well-documented, it’s worth noting that PTP inhibitors, like 2-(Oxaloamino)benzoic acid, are essential tools in elucidating the biological function of specific PTPs and may eventually be developed into selective drug candidates . The unique enzyme kinetic features and the low molecular weight of 2-(Oxaloamino)benzoic acid make it an ideal starting point for further optimization .
Propiedades
IUPAC Name |
2-(oxaloamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5/c11-7(9(14)15)10-6-4-2-1-3-5(6)8(12)13/h1-4H,(H,10,11)(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYNNSFEMMNINN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101034398 | |
| Record name | 2-Carboxyoxanilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101034398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5651-01-4 | |
| Record name | 2-Carboxyoxanilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101034398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(6R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B7824463.png)
![(1S,2R,18R,22S,25R,28R,40R)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B7824464.png)





![9-Hydroxy-8-methoxy-6-nitro-phenanthrol[3,4-D][1,3]dioxole-5-carboxylic acid](/img/structure/B7824508.png)